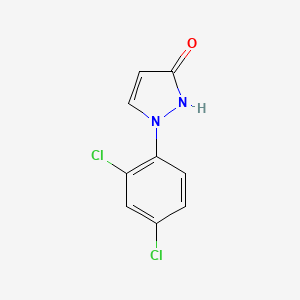

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCPEMHOTAGCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222197 | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184684-32-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184684-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pyrazole Heterocyclic Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. mdpi.com First synthesized in the 19th century, pyrazole and its derivatives have become integral to the development of a wide array of biologically active compounds. mdpi.com The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse range of chemical properties and biological activities.

Research into pyrazole derivatives has explored their potential as anti-inflammatory, analgesic, antimicrobial, and antitumor agents. mdpi.comnih.gov The synthesis of pyrazole-containing compounds often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of related compounds like ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved through the cyclocondensation reaction of ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate with (2,4-dichlorophenyl)hydrazine (B84532). This highlights a common synthetic strategy for introducing the 1-(2,4-dichlorophenyl) moiety onto the pyrazole ring.

Significance of 2,4 Dichlorophenyl Substitution in Molecular Design

The presence of a 2,4-dichlorophenyl group in a molecule is a significant feature in molecular design, often introduced to enhance biological activity. The chlorine atoms, being electronegative, can alter the electronic properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the lipophilicity imparted by the dichlorophenyl group can affect the molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion.

In the context of pyrazole (B372694) derivatives, the dichlorophenyl substituent has been associated with various pharmacological activities. For example, research on 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives has demonstrated their potential as antitumor agents. researchgate.net Similarly, other studies on pyrazole derivatives bearing a dichlorophenyl moiety have explored their antimicrobial and anti-inflammatory properties. The strategic placement of chlorine atoms at the 2 and 4 positions of the phenyl ring can create specific steric and electronic interactions with receptor binding sites, leading to enhanced potency and selectivity.

Computational and Theoretical Investigations of 1 2,4 Dichlorophenyl 1h Pyrazol 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation on the potential energy surface. For 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, this would involve analyzing the key dihedral angles, particularly the rotation around the C-N bond connecting the dichlorophenyl ring and the pyrazole (B372694) ring. This analysis would reveal the preferred orientation of the two rings relative to each other, which is critical for understanding its interactions with biological targets.

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Character)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. A smaller gap generally implies higher reactivity. For this compound, analysis would show how the electron density is distributed across these orbitals, identifying which parts of the molecule (e.g., the dichlorophenyl ring, the pyrazole ring, or the hydroxyl group) are involved in electron donation and acceptance.

Table 4.1: Hypothetical Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes; specific data for the compound is not available.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. Red or yellow areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. For this pyrazole derivative, an ESP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydroxyl hydrogen as a region of positive potential.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of experimental spectral bands. Key vibrational modes for this compound would include the O-H stretch, C=C and C=N stretches within the rings, and the C-Cl stretches from the dichlorophenyl group.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the different conformations a molecule can adopt and the flexibility of its structure. For this compound, an MD simulation would provide insights into the rotational freedom of the dichlorophenyl ring and the flexibility of the pyrazole ring, which can be important for its binding to a receptor or enzyme.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity indices provide a quantitative measure of its stability and reactivity.

Table 4.2: Key Quantum Chemical Descriptors

| Descriptor | Formula | Interpretation | Value |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Data not available |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | Data not available |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of a species to accept electrons. | Data not available |

Note: This table defines the descriptors; specific calculated values for the compound are not available.

These indices would help in predicting the chemical behavior of this compound in various chemical reactions.

In Silico Docking Studies for Ligand-Target Interaction Prediction

Information regarding in silico docking studies specifically for this compound is not present in the reviewed scientific literature. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is frequently employed in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein target. nih.gov However, no such studies have been published for this particular compound.

Due to the absence of any in silico docking studies for this compound, there is no data available concerning its binding pose analysis or interaction energetics with any biological target.

Binding Pose Analysis: This analysis involves examining the specific orientation and conformation of the ligand within the binding site of a target protein. It helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Without docking studies, the potential binding modes of this compound remain undetermined.

Interaction Energetics: This aspect of docking studies quantifies the binding affinity between the ligand and the target, typically expressed as a docking score or binding energy (e.g., in kcal/mol). rjpn.org These values are crucial for ranking potential drug candidates and predicting their potency. As no docking simulations have been reported, there are no available interaction energy calculations for this compound.

Chemical Reactivity and Derivatization Strategies of 1 2,4 Dichlorophenyl 1h Pyrazol 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-aryl-pyrazol-3-ol systems is an electron-rich heterocycle, rendering it active towards electrophilic aromatic substitution. The primary site for electrophilic attack is the C4 position, which is the most nucleophilic carbon on the ring.

Halogenation : The C4 position of the pyrazole ring can be readily halogenated. Reactions with N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), in solvents like carbon tetrachloride or even water, provide an efficient method for the synthesis of 4-halo-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol derivatives under mild conditions. scispace.comsemanticscholar.org Direct halogenation with elemental chlorine or bromine is also feasible. mdpi.com

Nitration : Nitration of 1-arylpyrazoles demonstrates a notable dependence on reaction conditions. When using mild nitrating agents, such as a mixture of nitric acid and acetic anhydride (B1165640) ("acetyl nitrate"), substitution occurs selectively at the C4 position of the pyrazole ring. researchgate.netresearchgate.net However, under stronger acidic conditions, like a mixture of nitric acid and sulfuric acid, the pyrazole ring becomes protonated and thus deactivated. In this scenario, electrophilic attack is redirected to the more activated N-phenyl ring, yielding the 1-(2,4-dichloro-x-nitrophenyl)-1H-pyrazol-3-ol isomer, typically with substitution at the para-position relative to the pyrazole linkage. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction : This reaction provides a classic and effective method for the formylation of activated aromatic rings. Treatment of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) introduces a formyl (-CHO) group at the C4 position, yielding 1-(2,4-dichlorophenyl)-3-hydroxy-1H-pyrazole-4-carbaldehyde. nih.govnih.govnih.gov This carbaldehyde is a versatile intermediate for the synthesis of more complex derivatives. nih.gov

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Halogenation | NCS, NBS, or X₂ | C4 | 4-Halo-pyrazol-3-ol |

| Nitration (Mild) | HNO₃ / Ac₂O | C4 | 4-Nitro-pyrazol-3-ol |

| Nitration (Strong Acid) | HNO₃ / H₂SO₄ | Phenyl Ring | 1-(Dichloro-nitrophenyl)-pyrazol-3-ol |

| Formylation | POCl₃ / DMF | C4 | 3-Hydroxy-pyrazole-4-carbaldehyde |

Nucleophilic Reactions Involving the Hydroxyl Group

The hydroxyl group at the C3 position is a key site for nucleophilic reactions, primarily O-alkylation (etherification) and O-acylation (esterification). Its reactivity is influenced by the keto-enol tautomerism inherent to pyrazol-3-ols.

O-Acylation and O-Alkylation : The hydroxyl group can be readily acylated with acyl chlorides or anhydrides to form the corresponding esters. nih.gov Similarly, etherification can be achieved using alkyl halides under basic conditions (e.g., Williamson ether synthesis). Competition between O-acylation/alkylation and N-acylation/alkylation at the pyrazole ring's N2 position is a potential issue. However, reaction conditions can be optimized to favor O-functionalization. For instance, phase-transfer catalysis has been employed to achieve selective O-acylation and O-tosylation of pyrazol-3-ols. researchgate.net

Conversion to Triflates : The hydroxyl group can be converted into a triflate (-OTf) group, which is an excellent leaving group. This transformation opens up pathways for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon-based substituents at the C3 position. nih.gov

| Reaction | Reagent Type | Functional Group Introduced | Product Class |

| Esterification | Acyl chloride, Anhydride | Acyl (-COR) | Pyrazol-3-yl ester |

| Etherification | Alkyl halide | Alkyl (-R) | 3-Alkoxy-pyrazole |

| Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonyl (-SO₂R) | Pyrazol-3-yl sulfonate |

| Triflation | Triflic anhydride | Triflate (-OTf) | Pyrazol-3-yl triflate |

Cycloaddition Reactions and Heterocycle Annulation

The this compound scaffold serves as a valuable building block for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups at the C4 and C3 positions, the pyrazole ring can be annulated with other rings.

Synthesis of Pyrazolo[3,4-d]pyridazines : Starting from the 4-formyl derivative obtained via the Vilsmeier-Haack reaction, condensation with hydrazine (B178648) or substituted hydrazines leads to the formation of the fused pyridazine (B1198779) ring, yielding pyrazolo[3,4-d]pyridazine derivatives. mdpi.commocedes.org

Synthesis of Pyrazolo[3,4-b]pyridines : Condensation of 5-aminopyrazole derivatives (which can be synthesized from the subject compound) with 1,3-dicarbonyl compounds or alkynyl aldehydes is a common strategy for constructing the pyrazolo[3,4-b]pyridine core. nih.govnih.gov

Synthesis of Pyrano[2,3-c]pyrazoles : Multicomponent reactions involving the pyrazolone (B3327878) tautomer, an aldehyde, and a source of active methylene (B1212753) (like malononitrile) can lead to the formation of fused pyran rings, resulting in pyrano[2,3-c]pyrazole structures. ijrbat.in

Metal Complexation and Coordination Chemistry Studies

Pyrazole derivatives are renowned ligands in coordination chemistry. researchgate.netresearchgate.netresearchgate.net this compound can coordinate to metal ions in several ways, primarily through the N2 nitrogen atom of the pyrazole ring and the oxygen atom of the hydroxyl group.

The compound can act as a neutral ligand, coordinating through the sp²-hybridized N2 nitrogen. More commonly, it undergoes deprotonation of the acidic hydroxyl group to form a pyrazololate anion. This anion acts as a bidentate chelating ligand, binding to a metal center through both the N2 nitrogen and the O- anion, forming a stable five-membered chelate ring. nih.govnih.gov This bidentate O,N-coordination is a prevalent binding mode for pyrazolol-type ligands with a variety of transition metals, lanthanides, and actinides. nih.gov The pyrazololate can also act as a bridging ligand between two metal centers. uninsubria.it

The stability of the resulting metal complexes can be quantified by their stability constants (log K). These constants are typically determined using techniques like pH-metric titration or spectrophotometry and depend on factors such as the nature of the metal ion, the solvent system, and the ionic strength of the medium. researchgate.netmocedes.orgijrbat.inukwms.ac.id For pyrazole-based ligands, the order of stability for divalent transition metal complexes often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). ukwms.ac.id

| Metal Ion Type | Potential Coordination Sites | Common Binding Mode | Resulting Structure |

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | N2, O (from OH) | Anionic bidentate (N,O⁻) | Chelate complex |

| Lanthanides (e.g., La³⁺, Eu³⁺) | N2, O (from OH) | Anionic bidentate (N,O⁻) | Chelate complex |

| Main Group Metals (e.g., Zn²⁺, Cd²⁺) | N2, O (from OH) | Anionic bidentate (N,O⁻) | Chelate complex / Polymer |

Oxidation and Reduction Pathways of the Pyrazolol Scaffold

The aromatic nature of the pyrazole ring imparts significant stability to the scaffold, making both its oxidation and reduction challenging.

Oxidation : The pyrazole ring is generally resistant to oxidation under normal conditions. However, targeted oxidative reactions can be achieved. For instance, the oxidation of a pyrazoline (the 4,5-dihydro analog) to the corresponding aromatic pyrazole is a common final step in some synthetic sequences, often accomplished with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), highlighting the thermodynamic stability of the aromatic pyrazole product. nih.gov Oxidative coupling reactions of substituted pyrazoles, such as the formation of azo compounds from pyrazol-5-amines, have also been reported, indicating that the ring can direct reactivity under specific oxidative conditions. nih.gov Electrochemical oxidation can also be used to functionalize the pyrazole ring, for example, through electrooxidative halogenation. mdpi.com

Reduction : The aromatic pyrazole ring is highly resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) would be required to reduce the pyrazole to a pyrazolidine (B1218672) ring system. Such reductions are generally not synthetically useful unless the saturated ring is the specific target. The dichlorophenyl ring could also be subject to dehalogenation under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C).

Targeted Synthesis of Analogs and Structurally Related Compounds

The chemical reactivity of this compound makes it a versatile starting point for the synthesis of a diverse library of analogs, often for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry. nih.govmdpi.com

Strategies for analog synthesis include:

Modification of the Pyrazole Ring : Introduction of various substituents at the C4 position via electrophilic substitution.

Derivatization of the Hydroxyl Group : Conversion to a range of ethers and esters to probe the influence of size, electronics, and hydrogen bonding capacity at the C3 position.

Modification of the Dichlorophenyl Ring : While substitution on this ring is less straightforward than on the pyrazole, analogs with different substitution patterns on the N-aryl moiety can be synthesized by starting with the appropriately substituted phenylhydrazine (B124118) in the initial ring-forming reaction. nih.govnih.gov

Annulation : Building fused-ring systems as described in section 5.3 to create more complex, rigid structures.

These strategies allow for systematic exploration of the chemical space around the core scaffold to optimize properties for specific applications. researchgate.netnih.govnih.gov

Mechanistic Studies of Biological Activity of 1 2,4 Dichlorophenyl 1h Pyrazol 3 Ol and Its Analogs

In Vitro Enzyme Inhibition Mechanisms

The biological activity of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol and its analogs is frequently attributed to their ability to inhibit specific enzymes. The nature of this inhibition, including its kinetics, specificity, and selectivity, is crucial for understanding their mechanism of action.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies have been instrumental in characterizing the inhibitory profiles of pyrazole (B372694) derivatives against various enzymes. These analyses provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

For instance, a derivative of the core structure, a 2,4-dichlorophenyl ester analog, was identified as a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme critical in bone mineralization. nih.gov Hit-to-lead optimization efforts led to the development of pyrazole amide derivatives with IC50 values as low as 5 nM. nih.govnih.gov Detailed kinetic analysis of a representative compound from this series revealed a mode of inhibition not previously observed for TNAP inhibitors. nih.govnih.gov

Another class of analogs, N-pyrazole, N'-aryl ureas, has been extensively studied as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. nih.gov By stabilizing a specific conformation of the kinase, these compounds prevent ATP binding, thereby inhibiting its activity. Structure-activity relationship (SAR) studies have led to the development of clinical candidates like BIRB 796, with significant improvements in binding and cellular potency. nih.gov

Furthermore, pyrazolo-oxothiazolidine derivatives have been synthesized and evaluated as potent alkaline phosphatase inhibitors. Kinetic studies on the most active compound in one such series, which exhibited an IC50 value of 0.045 µM, demonstrated a non-competitive mode of inhibition with respect to the enzyme's substrate. mdpi.com

| Compound/Analog Class | Target Enzyme | Inhibitory Value (IC50/Ki) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Pyrazole amide derivative | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 5 nM (IC50) | Novel (Unspecified) | nih.govnih.gov |

| N-pyrazole, N'-aryl urea (B33335) (e.g., BIRB 796) | p38 MAP Kinase | Potent (specific values vary with analog) | Stabilizes inactive conformation | nih.gov |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | c-Jun N-terminal kinase 3 (JNK3) | 227 nM (IC50) | Not specified | tandfonline.com |

| Pyrazolo-oxothiazolidine derivative (Compound 7g) | Alkaline Phosphatase (Calf Intestinal) | 0.045 µM (IC50) | Non-competitive | mdpi.com |

Specificity and Selectivity Profiling Against Enzyme Panels

To assess the therapeutic potential and potential for off-target effects, lead compounds are often screened against large panels of enzymes, particularly kinases. nih.gov This profiling is critical for determining the selectivity of an inhibitor.

An aminopyrazole-based JNK3 inhibitor, compound 26n, was profiled against a panel of 464 kinases and was found to be highly selective, inhibiting only seven kinases with greater than 80% inhibition at a 10 µM concentration. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the likelihood of off-target effects. nih.gov

Similarly, a novel 1,3,4-triarylpyrazole analog (compound 6) that showed potent anticancer activity was evaluated against a panel of twelve protein kinases. The compound strongly inhibited six of the kinases (AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ) by more than 94% at a concentration of 100 µM, with the highest inhibition (99%) observed for EGFR. mdpi.com This suggests a multi-targeted mechanism of action for its anticancer effects.

Another pyrazole derivative, a dual inhibitor of Aurora A/B kinases, was tested against a 105-kinase panel and showed more than 80% inhibition against 22 kinases at a 1 µM concentration, indicating a broader spectrum of activity. nih.gov

| Compound/Analog | Primary Target(s) | Panel Size | Selectivity Profile Highlights | Reference |

|---|---|---|---|---|

| Aminopyrazole 26n | JNK3 | 464 kinases | Highly selective; >80% inhibition of only 7 kinases at 10 µM. | nih.gov |

| Triarylpyrazole 6 | EGFR, AKT1/2, BRAF, p38α, PDGFRβ | 12 kinases | >94% inhibition of 6 kinases at 100 µM. | mdpi.com |

| Aurora A/B Inhibitor (Compound 8) | Aurora A/B | 105 kinases | Broad spectrum; >80% inhibition of 22 kinases at 1 µM. | nih.gov |

| Barasertib (AZD1152) | Aurora B | Not specified | >3000-fold more selective for Aurora B over Aurora A. | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Beyond enzyme inhibition, pyrazole derivatives are known to interact with G protein-coupled receptors (GPCRs). Binding assays are employed to quantify the affinity of these ligands for their receptor targets.

A significant body of research has focused on 1-(2,4-dichlorophenyl)-pyrazole analogs as cannabinoid receptor (CB1) antagonists. acs.org Structure-activity relationship studies identified that the 1-(2,4-dichlorophenyl) group is a key structural requirement for potent and selective CB1 antagonistic activity. acs.org The lead compound in this class, SR141716A (Rimonabant), features this moiety. Analogs such as 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide have been developed as potent and selective CB1 antagonists with nanomolar affinity and are used as radiotracers for positron emission tomography (PET) imaging of CB1 receptors in the brain. nih.gov

Molecular docking simulations are frequently used to visualize and analyze the interactions between the pyrazole ligand and the receptor's binding pocket. These computational studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, guiding further drug design. researchgate.netacs.org

Cellular Pathway Modulation Studies in Model Systems

The interaction of a compound with its molecular target ultimately leads to changes in cellular signaling pathways. Studies in cellular model systems are essential to bridge the gap between in vitro biochemical activity and in vivo physiological effects.

Investigation of Intracellular Signaling Cascade Effects

Analogs of this compound have been shown to modulate critical intracellular signaling cascades, particularly those involved in inflammation and cell survival.

A notable example is the analog 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO). In a study using BV2 microglial cells, CDMPO was found to attenuate the neuroinflammatory response induced by lipopolysaccharide (LPS). nih.gov Mechanistically, CDMPO inhibited the LPS-induced activation of the nuclear factor-kappa B (NF-κB) pathway and the phosphorylation of p38 MAP kinase. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by CDMPO leads to a downstream reduction in pro-inflammatory molecules. nih.govnih.gov

The inhibition of kinase-driven signaling pathways is a common mechanism for pyrazole derivatives. As discussed, various analogs are potent inhibitors of JNK and p38 MAP kinases. nih.govnih.gov Inhibition of these stress-activated protein kinases can have profound effects on cellular processes. For example, JNK3 inhibitors have been shown to mitigate Aβ-induced phosphorylation of c-Jun and amyloid precursor protein (APP) in neuronal cells, suggesting a neuroprotective effect relevant to diseases like Alzheimer's. nih.gov Similarly, pyrazole-based AKT inhibitors can decrease the phosphorylation of downstream substrates like GSK3β, impacting cell survival and proliferation pathways. nih.gov

Identification and Validation of Molecular Targets

While SAR and pathway studies can suggest a likely target, definitive identification and validation require more direct approaches. Modern chemical biology techniques have become crucial for unambiguously identifying the protein(s) a small molecule interacts with in a complex cellular environment.

Photoaffinity labeling (PAL) is a powerful technique for target identification. nih.gov This method involves synthesizing a probe molecule that is structurally similar to the active compound but also contains a photoreactive group and a reporter tag. nih.govacs.org Upon UV irradiation, the probe covalently cross-links to its binding partner, which can then be isolated and identified using proteomics. acs.orgnih.gov This strategy was successfully used to identify the chaperone proteins 14-3-3-E and 14-3-3-Q as the molecular targets for a class of pyrazolone-based protein aggregation inhibitors being developed for amyotrophic lateral sclerosis (ALS). nih.govnorthwestern.edu

Following identification, target validation is essential to confirm that the compound directly engages the proposed target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a robust method for this purpose. nih.gov CETSA operates on the principle that a protein's thermal stability often changes upon ligand binding. By heating cells or cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve can demonstrate direct target engagement. nih.gov CETSA was used to confirm the direct interaction between the pyrazolone (B3327878) inhibitors and the 14-3-3-E protein within cells, thus validating it as a bona fide target. acs.orgnih.govnorthwestern.edu

Structure-Activity Relationship (SAR) of Pyrazol-3-ol Derivatives

The biological activity of pyrazol-3-ol derivatives is intricately linked to the nature and position of substituents on both the pyrazole and the phenyl rings. Systematic modifications of these components have provided valuable insights into the molecular features required for optimal interaction with biological targets.

Impact of Substituent Variations on Potency and Efficacy

The potency and efficacy of this compound analogs are highly sensitive to the electronic and steric properties of the substituents on the phenyl ring. The presence of halogen atoms, such as the dichloro substitution in the parent compound, is a key determinant of activity.

Research on various 1-phenyl-1H-pyrazol-3-ol derivatives has demonstrated that the introduction of electron-withdrawing groups on the phenyl ring can significantly modulate their biological effects. For instance, in studies of related pyrazole compounds, the presence of chloro, bromo, or fluoro substituents on the C-substituted benzene (B151609) ring has been shown to enhance certain biological activities. nih.gov The positioning of these halogens is also critical; for example, initial studies on related pyrazole derivatives indicated that introducing chlorine atoms at the 3 and 4 positions of the phenyl ring dramatically affects biological activity. nih.gov

The nature of the substituent also plays a vital role. For instance, replacing a polar 4-hydroxyphenyl group with a bulky, hydrophobic 1-naphthyl substituent has been observed to significantly reduce antidepressant effects in pyrazoline analogs. allresearchjournal.com Conversely, the presence of a dimethoxyphenyl group on a pyrazole ring was found to lower the potency of MAO inhibition compared to a hydroxyphenyl radical. allresearchjournal.com

The following table summarizes the impact of various substituents on the phenyl ring of pyrazol-3-ol analogs on their biological activity, based on findings from broader pyrazole derivative studies.

| Compound Series | Substituent Variation on Phenyl Ring | Observed Impact on Biological Activity |

| Pyrazoline Analogs | 4-Hydroxyphenyl vs. 1-Naphthyl | Replacement with bulky hydrophobic group reduced antidepressant effect. allresearchjournal.com |

| Pyrazole Derivatives | Dimethoxyphenyl vs. Hydroxyphenyl | Dimethoxyphenyl substitution lowered MAO inhibition potency. allresearchjournal.com |

| Benzenesulfonamide Pyrazoles | Introduction of Chlorine Atoms | Dramatically affects biological activity, with a 3,4-dichloro derivative showing high potency. nih.gov |

Role of Core Structure Modifications on Biological Profile

For example, the introduction of a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazol-5-ol core has been a common strategy in the development of various bioactive compounds. nih.gov The substitution, replacement, or removal of functional groups on the pyrazole ring is a consistent strategy for modulating the efficacy and potency of these analogs. allresearchjournal.com

Studies on related pyrazole structures have shown that even seemingly minor changes can have profound effects. For instance, the addition of an N1-acetyl group to the pyrazole nucleus, in combination with polar substituents, appeared to stabilize flavin adenine (B156593) dinucleotide (FAD) bonding and improve efficacy in certain contexts. allresearchjournal.com Furthermore, the introduction of arylchalcogenyl groups at the 4-position of the 1H-pyrazole ring has been shown to elicit a higher nociceptive threshold compared to analogs lacking this feature. allresearchjournal.com

The table below illustrates how modifications to the pyrazole core can influence the biological profile of the resulting derivatives.

| Core Modification | Specific Structural Change | Impact on Biological Profile |

| N1-Acetylation | Addition of an acetyl group at the N1 position of the pyrazole ring. | Appeared to stabilize FAD bonding and improve efficacy. allresearchjournal.com |

| C4-Substitution | Introduction of 4-(arylchalcogenyl) groups. | Elicited a higher nociceptive threshold in pain models. allresearchjournal.com |

| Pyrazole Ring Fusion | Incorporation of the pyrazole ring into larger heterocyclic systems. | Can lead to novel biological activities, such as anticancer properties. researchgate.net |

Applications in Materials Science and Catalysis Utilizing 1 2,4 Dichlorophenyl 1h Pyrazol 3 Ol

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The pyrazole (B372694) nucleus is a well-established motif in the design of ligands for a variety of catalytic transformations. nih.gov The presence of two adjacent nitrogen atoms in the pyrazole ring of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, along with the hydroxyl group, allows for versatile coordination to metal centers. This can lead to the formation of stable and efficient catalysts for a range of chemical reactions.

Catalytic Performance in C-C Coupling Reactions

Metal complexes incorporating pyrazole-based ligands have demonstrated significant activity in carbon-carbon (C-C) bond-forming reactions, which are fundamental in organic synthesis. The electronic properties of the this compound ligand, influenced by the electron-withdrawing chlorine atoms on the phenyl ring, can modulate the reactivity of the metal center, potentially enhancing catalytic efficiency.

While specific studies on the catalytic performance of this compound in C-C coupling are not extensively documented, the broader class of pyrazole-containing ligands has been successfully employed in reactions such as the Suzuki-Miyaura and Heck couplings. For instance, palladium complexes of N-substituted pyrazoles have shown high turnover numbers and yields in these transformations. It is anticipated that palladium or copper complexes of this compound could exhibit similar or enhanced catalytic activity.

Representative Catalytic Activity of Pyrazole-Based Ligands in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand (1) | Toluene | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / Ligand (2) | Dioxane | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand (1) | DMF | 98 |

This table presents representative data for pyrazole-based ligands in Suzuki-Miyaura coupling to illustrate potential applications and is not specific to this compound.

Role in Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a major focus in modern chemistry. nih.gov While this compound is achiral, it can be functionalized with chiral moieties at the hydroxyl group or by introducing chiral substituents to the pyrazole ring. Such modifications would create chiral ligands capable of inducing enantioselectivity in metal-catalyzed reactions.

For instance, chiral pyrazole-containing ligands have been utilized in asymmetric hydrogenation, hydrosilylation, and aldol (B89426) reactions. mjcce.org.mk The rigid pyrazole backbone can provide a well-defined coordination sphere around the metal, which is crucial for effective stereochemical control. The electronic tuning afforded by the dichlorophenyl group could further refine the catalyst's performance.

Integration into Functional Materials

The ability of this compound to participate in hydrogen bonding and coordinate with metal ions makes it an attractive component for the construction of functional materials with interesting structural and physical properties.

Development of Supramolecular Assemblies

The N-H and O-H groups of this compound are capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures such as dimers, trimers, tetramers, and catemers. researchgate.net The resulting architectures can exhibit unique properties, such as porosity, which could be useful for gas storage or separation.

Furthermore, the coordination of this pyrazole derivative to metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). The geometry of the ligand and the coordination preference of the metal ion will dictate the dimensionality and topology of the resulting network. These materials have potential applications in catalysis, sensing, and drug delivery.

Incorporation into Polymeric Systems

Functional polymers can be synthesized by incorporating this compound as a monomer or as a pendant group. For example, the hydroxyl group can be used as a handle for polymerization or for grafting onto existing polymer backbones. The resulting polymers would possess the chemical and physical properties of the pyrazole moiety, such as metal-binding capabilities and thermal stability.

Recent research has shown the development of pyrazole-containing porous organic polymers for applications such as iodine capture and catalysis. rsc.org These materials leverage the functionality of the pyrazole units within a robust and porous framework.

Exploration in Chemo-sensing and Biosensing Platforms

Pyrazole derivatives have been widely investigated as fluorescent and colorimetric chemosensors for the detection of various analytes, including metal ions and anions. nih.gov The pyrazole ring can act as a signaling unit and a binding site. Upon coordination with an analyte, changes in the electronic properties of the pyrazole can lead to a detectable change in its absorption or emission spectrum.

The this compound molecule could be functionalized with fluorophores or chromophores to create selective chemosensors. The dichlorophenyl group may also influence the binding affinity and selectivity towards specific ions. For instance, pyrazole-based sensors have shown high sensitivity and selectivity for Cu²⁺ and Fe³⁺ ions. rsc.orgrsc.org

Representative Sensing Parameters of Pyrazole-Based Chemosensors

| Sensor | Analyte | Detection Limit | Signaling Mechanism |

| Pyrazole-Rhodamine | Hg²⁺ | 20.7 nM | Fluorescence "turn-on" |

| Pyrazole-Pyridine Dye | Fe³⁺ | 57 nM | Colorimetric & Fluorescent |

| Pyrazol-5-ol Derivative | Cu²⁺ | 1.6 µM | Colorimetric |

This table provides representative data for other pyrazole-based chemosensors to illustrate potential sensing capabilities and is not specific to this compound.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Efficient Synthetic Routes

The classical synthesis of pyrazole (B372694) derivatives, such as the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds, often faces limitations, including the potential for isomeric mixtures and harsh reaction conditions. mdpi.commdpi.com Future research must prioritize the development of novel, efficient, and sustainable synthetic routes. Modern techniques such as microwave-assisted and ultrasound-assisted synthesis have already shown promise in reducing reaction times and improving yields for related pyrazole structures. mdpi.comrsc.org

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step, offer high atom economy and efficiency. mdpi.com Developing MCRs for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol and its derivatives could significantly streamline their production. mdpi.commdpi.com

Novel Catalytic Systems: The use of advanced catalysts, such as metal nanoparticles or biodegradable composites, can lead to greener and more selective syntheses. mdpi.comrsc.org

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Precursors | Potential Advantages | Relevant Findings |

| Ultrasound-Assisted Synthesis | Hydrazines, Carbonyl Compounds | Reduced reaction times, high yields, energy efficiency. | Proven effective for various pyrazole derivatives. rsc.org |

| Multicomponent Reactions | Aldehydes, Malononitrile (B47326), Hydrazine (B178648), etc. | High atom economy, operational simplicity, structural diversity. | Widely used for creating libraries of bioactive pyrazoles. mdpi.com |

| Fluorinated Alcohol Solvents | 1,3-Diketones, Hydrazines | Dramatically increased regioselectivity, avoiding isomeric mixtures. | Use of TFE or HFIP improves control over isomer formation. conicet.gov.aracs.org |

| Metal-Free Oxidative C-N Formation | α,β-Unsaturated Ketones, Hydrazine Salts | Avoids metal catalysts, environmentally friendly. | I2-mediated protocols offer a practical route to substituted pyrazoles. organic-chemistry.org |

Deeper Elucidation of Undiscovered Mechanistic Pathways

A comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. While general mechanisms for pyrazole formation are known, the specific influence of the 2,4-dichlorophenyl substituent on reaction kinetics and pathways remains an area ripe for investigation.

Future mechanistic studies should focus on:

Computational Modeling: Quantum chemical calculations can map reaction energy profiles, identify transition states, and predict the stability of intermediates. researchgate.net This can help explain observed regioselectivity and reactivity patterns.

Kinetic Studies: Detailed kinetic analysis of synthetic reactions can reveal rate-determining steps and the influence of catalysts and reaction conditions. nih.govrsc.org

Intermediate Trapping and Spectroscopic Analysis: The direct observation and characterization of reaction intermediates using advanced spectroscopic techniques can provide definitive evidence for proposed mechanistic pathways. Recent studies on metal-mediated pyrazole synthesis highlight the complexity and potential for novel N-N bond-forming mechanisms that warrant further exploration. rsc.orgumn.eduresearchgate.net

A significant unaddressed challenge is the full characterization of the tautomeric equilibrium of the pyrazol-3-ol system, which can profoundly impact its reactivity. nih.gov

Rational Design of Advanced Analogs with Enhanced Specificity

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comfrontiersin.orgmdpi.com Rather than relying on broad screening, future research should employ rational design strategies to create advanced analogs of this compound with high potency and specificity for biological targets.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the phenyl and pyrazole rings can elucidate the structural requirements for a desired biological activity, such as anti-inflammatory or anticancer effects. frontiersin.orgnih.gov For instance, the addition of specific functional groups can enhance interactions with enzyme active sites. frontiersin.org

Computer-Aided Drug Design (CADD): Molecular docking and deep learning models can predict the binding affinity of designed analogs to specific protein targets, such as the SARS-CoV-2 main protease, allowing for the prioritization of candidates for synthesis. nih.govacs.org This integrated computational and synthetic approach can accelerate the discovery of potent and selective inhibitors. nih.gov

| Design Strategy | Approach | Desired Outcome | Relevant Findings |

| Structure-Activity Relationship (SAR) | Systematic modification of the core structure and evaluation of biological activity. | Identify key functional groups responsible for potency and selectivity. | Substituents on the pyrazole core are key to modulating anti-inflammatory and cytotoxic effects. frontiersin.org |

| Pharmacophore Merging | Combining structural features from different known inhibitors into a single hybrid molecule. | Creation of dual-target inhibitors with novel mechanisms of action. | Successfully used to design pyrazole-diphenyl ether hybrids as dual HPPD/PPO inhibitors for herbicidal applications. acs.org |

| Molecular Docking & Deep Learning | Computational simulation of ligand-protein binding and AI-based prediction of activity. | Prioritize the synthesis of compounds with the highest predicted affinity and specificity. | An integrated approach has been proposed for designing pyrazole derivatives as potential SARS-CoV-2 inhibitors. nih.gov |

Expansion of Applications into Emerging Scientific Fields

While the utility of pyrazoles in pharmaceuticals and agrochemicals is well-established, the unique electronic and coordination properties of the this compound scaffold open doors to more diverse and emerging scientific fields.

Future research should explore its potential in:

Materials Science: Pyrazole derivatives can be incorporated into polymers and other materials to develop advanced products with unique thermal, conductive, or optical properties. rroij.com Their ability to form stable complexes with metals also makes them candidates for creating novel catalysts and molecular sensors. mdpi.com

Coordination Chemistry: The pyrazole ring can act as a ligand, forming complexes with various metal ions. These complexes have potential applications as catalysts, antimicrobial agents, and anticancer therapeutics, where the metal center can introduce novel mechanisms of action. bohrium.com

Chemical Biology: Analogs of this compound could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or reactive groups, these molecules can be used to visualize and interact with specific enzymes or receptors within cells.

Overcoming Synthetic and Characterization Complexities for Derivatives

A significant hurdle in advancing the chemistry of this compound and its derivatives lies in overcoming specific synthetic and analytical challenges.

Synthetic Complexities:

Regioselectivity: A primary challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity—that is, determining which nitrogen atom of the hydrazine precursor attacks which carbonyl group of a 1,3-dicarbonyl compound. mdpi.com This often leads to the formation of isomeric mixtures that are difficult to separate. conicet.gov.aracs.org Future work should leverage strategies like using fluorinated alcohols as solvents, which have been shown to dramatically improve regiocontrol. acs.org

Synthesis of Polysubstituted Derivatives: The creation of tetra-substituted pyrazoles often requires multi-step, non-convergent synthetic routes. Developing novel one-pot or tandem reactions that allow for the controlled installation of multiple different substituents is a key goal. organic-chemistry.orgfigshare.com

Characterization Complexities:

Tautomerism: The most significant characterization challenge is the prototropic tautomerism between the 1H-pyrazol-3-ol form and its 1,2-dihydro-3H-pyrazol-3-one isomer. nih.gov The dominant tautomer can depend on the physical state (solid vs. solution), the solvent, and the nature of other substituents on the ring. nih.govresearchgate.netmdpi.comfu-berlin.de

NMR Ambiguity: This tautomerism complicates structural elucidation by NMR spectroscopy, as spectra in solution may represent a time-averaged signal of multiple interconverting species or an equilibrium mixture. nih.govresearchgate.net Advanced techniques, such as low-temperature NMR to slow the proton exchange, solid-state NMR (CP/MAS), and multi-nuclear (¹H, ¹³C, ¹⁵N) NMR analysis, are essential for unambiguously determining the structure. nih.govresearchgate.netfu-berlin.de Confirmation often requires correlation with X-ray crystallography data. nih.govresearchgate.net

Addressing these fundamental challenges is critical for the continued development and application of this important class of chemical compounds.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with β-diketones or chalcone derivatives. Key steps include:

- Temperature control : Maintain temperatures between 0–5°C during diazotization to minimize side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while protic solvents (e.g., ethanol) improve yield in cyclization steps .

- Purification : Use column chromatography (ethyl acetate/hexane, 1:4) for intermediates and recrystallization (2-propanol or methanol) for the final product to achieve >98% purity .

- Monitoring : Thin-layer chromatography (TLC) and spectroscopy are critical for tracking reaction progress and confirming intermediate structures .

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions on the pyrazole ring and chlorophenyl group. Look for characteristic peaks:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement). Example: A related pyrazole derivative showed intermolecular O–H···N hydrogen bonds stabilizing the crystal lattice .

Q. What stability considerations are critical for handling and storing this compound?

- Solubility : Prefer DMSO for stock solutions (10 mM), as the compound exhibits limited solubility in aqueous buffers. Heat to 37°C with sonication to dissolve .

- Storage : Store at -80°C in anhydrous conditions to prevent hydrolysis of the hydroxyl group. Avoid repeated freeze-thaw cycles, which degrade purity .

- Light sensitivity : Protect from UV exposure, as the 2,4-dichlorophenyl group may undergo photodechlorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Data-to-parameter ratio : Ensure a ratio >15:1 to reduce overfitting. For low-resolution data, apply twin refinement (e.g., using SHELXD) for twinned crystals .

- Hydrogen bonding analysis : Use graph-set notation (e.g., ) to validate intermolecular interactions. Discrepancies may arise from disordered solvent molecules; exclude these regions during refinement .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry operations or incorrect space-group assignments .

Q. What strategies can elucidate the compound’s hydrogen-bonding network and its impact on solid-state properties?

- Thermal analysis : Perform DSC/TGA to correlate melting points with hydrogen-bond strength. Strong O–H···N bonds typically increase thermal stability .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Cl···H vs. O–H···N) using CrystalExplorer. For example, a related chlorophenyl-pyrazole derivative showed 12% Cl···H contacts and 9% O–H···N interactions .

- Polymorph screening : Vary crystallization solvents (e.g., acetonitrile vs. methanol) to isolate different packing motifs .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Functional group modulation : Synthesize analogs by replacing the C3-OH group with methoxy or acetyloxy to assess hydrogen-bond donor/acceptor roles in target binding .

- Computational docking : Use AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2). Compare docking scores with experimental IC values from enzyme inhibition assays .

- Pharmacophore mapping : Overlay electrostatic potentials (MEPs) of active/inactive analogs to identify critical regions for bioactivity .

Q. What analytical approaches address conflicting spectroscopic data in impurity profiling?

- LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with a C18 column and 0.1% formic acid mobile phase. Use MRM transitions for quantification .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in NMR. For example, HMBC correlations between pyrazole C5 and dichlorophenyl C1 confirm regiochemistry .

- XPS analysis : Verify chlorine content (Cl 2p peak at ~200 eV) to rule out dehalogenation during synthesis .

Methodological Notes

- SHELX Refinement : For high-resolution data, use anisotropic displacement parameters for non-H atoms. Apply ISOR restraints to disordered groups .

- Biological Assays : Use HEK293 cells for cytotoxicity screening (MTT assay) and LPS-induced macrophages for anti-inflammatory profiling (IL-6 ELISA) .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Structural Database, Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.